(2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide
Description
(2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, and diazenyl groups
Properties
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-16,22H,(H,29,33)(H2,28,30,34)/b16-11+,32-31? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOLCLNTCNALHM-JMUCUYKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Phenyl Diazenyl Intermediate: This step involves the diazotization of aniline derivatives, followed by coupling with phenyl compounds.
Introduction of the Trichloro Group: This can be achieved through chlorination reactions under controlled conditions.
Formation of the Carbamothioyl Intermediate: This involves the reaction of isothiocyanates with amines.
Final Coupling Reaction: The final step involves coupling the intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trichloro and diazenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide is used as a precursor for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific biomolecules, making it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure due to the presence of chlorine atoms and aniline ring.
Steviol Glycoside: Shares some structural similarities with the phenyl groups.
Uniqueness
What sets (2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide apart is its combination of phenyl, trichloro, and diazenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
